molecular formula C21H18Sn B11951572 Triphenyl(2-propynyl)stannane

Triphenyl(2-propynyl)stannane

Cat. No.: B11951572
M. Wt: 389.1 g/mol
InChI Key: AFCVDCUIAHTKBW-UHFFFAOYSA-N
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Description

Triphenyl(2-propynyl)stannane is an organotin reagent that serves as a valuable propargyl transfer agent in synthetic organic chemistry. Its primary research value lies in enabling carbon-carbon bond-forming reactions for the asymmetric synthesis of non-proteinogenic α-amino acids. A key application, documented in peer-reviewed literature, is its reaction with a bromoglycinate derivative to produce (2S) propargyl amino acid derivatives with high diastereoselectivity . This reaction is part of a broader class of free radical processes that are pivotal for constructing complex, chiral molecules. The mechanism of action for this reagent involves its function as a radical allylating agent. The stannyl radical, generated from the tin component, facilitates chain processes that allow for the introduction of the unsaturated propargyl group into molecular scaffolds . This makes this compound a critical tool for researchers exploring novel routes to chiral intermediates, studying radical reaction mechanisms, and developing new methodologies in asymmetric synthesis for pharmaceutical and agrochemical research. This product is intended for research applications only and is not classified or intended for human consumption or personal use. Chemical Identifiers • CAS RN: 41288-04-4 • Molecular Formula: C21H18Sn • Average Mass: 389.086 Da

Properties

IUPAC Name

triphenyl(prop-2-ynyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C3H3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1H,2H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCVDCUIAHTKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Triphenyl 2 Propynyl Stannane and Analogous Organostannanes

Direct Synthesis Routes to Triphenyl(2-propynyl)stannane

The direct introduction of the 2-propynyl group onto a triphenyltin (B1233371) moiety can be achieved through several key methodologies, primarily involving the reaction of a triphenyltin electrophile with a propargyl nucleophile or vice versa.

Stannylation Reactions of Propargyl Substrates

A primary route to this compound involves the stannylation of a propargyl substrate, typically a propargyl halide, using a Grignard reagent. The reaction of propargylmagnesium bromide with triphenyltin chloride is a common approach. wikipedia.orgorgsyn.org This method, while effective, can present challenges in controlling regioselectivity. The Grignard reagent of propargyl bromide exists in equilibrium between the propargyl and allenyl forms. Consequently, the reaction with triphenyltin chloride can yield a mixture of the desired this compound and the isomeric triphenyl(allenyl)stannane. dtic.mil The ratio of these isomers can be influenced by the reaction conditions, including the solvent and the method of Grignard reagent preparation. dtic.mil For instance, using amalgamated magnesium in ether for the Grignard preparation from propargyl bromide has been reported to yield a 2:1 mixture of triphenyl(allenyl)stannane and this compound. dtic.mil

Table 1: Stannylation of Propargyl Substrates

Propargyl SubstrateTin ReagentCatalyst/ConditionsProduct(s)YieldReference
Propargyl bromideTriphenyltin chlorideMg, ether (Grignard)This compound and Triphenyl(allenyl)stannaneVariable mixture dtic.mil
Propargyl bromideTriphenyltin chlorideMg/Hg amalgam, etherTriphenyl(allenyl)stannane : this compound (2:1)Not specified dtic.mil

Reactions Involving Triphenyltin Reagents (e.g., halides, lithium reagents)

An alternative approach involves the use of a nucleophilic triphenyltin species, such as triphenyltin lithium, which can react with an electrophilic propargyl substrate like propargyl bromide. dtic.mil This method can also lead to the formation of both propargyl and allenyl isomers. The reaction of propargyl bromide with n-butyllithium to form the propargyllithium, followed by reaction with a trialkyltin halide, has been noted to sometimes yield propynyltins through rearrangement of the lithium derivative. dtic.mil

Synthesis of Related Propargylic and Allylic Organostannanes

The synthetic principles for preparing this compound extend to a broader range of propargylic and allylic organostannanes, which are also valuable synthetic intermediates.

Stannylation of Allylmetal Reagents

The most common and straightforward synthesis of allyltriorganostannanes involves the reaction of an allyl-Grignard reagent with a triorganotin halide. wikipedia.orgsmolecule.com For example, allyltriphenylstannane can be synthesized by reacting triphenyltin chloride with allylmagnesium bromide in a solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. orgsyn.orguu.nl This reaction is generally high-yielding and provides a reliable method for accessing a variety of allyltin (B8295985) compounds.

Table 2: Stannylation of Allylmetal Reagents

Allylmetal ReagentTin HalideSolventProductYieldReference
Allylmagnesium bromideTriphenyltin chlorideTHFAllyltriphenylstannaneHigh smolecule.com
Vinylmagnesium bromideTributyltin chlorideNot specifiedVinyltributyltinNot specified wikipedia.org

Reactions of Allyl Halides with Triorganotin Lithium Reagents

The reaction between a triorganotin lithium reagent and an allyl halide provides another route to allylic organostannanes. For instance, triphenyltin lithium can be reacted with 3-methylbut-2-enyl bromide to produce the corresponding allylic stannane (B1208499). rsc.org This method is particularly useful for introducing more complex allyl groups. The transmetalation reaction between phenyllithium (B1222949) and allyltriphenyltin (B1265375) can also be used to generate allyllithium. researchgate.net

Table 3: Reaction of Allyl Halides with Triorganotin Lithium Reagents

Allyl HalideTriorganotin Lithium ReagentSolventProductYieldReference
3-Methylbut-2-enyl bromideTriphenyltin lithiumNot specified(3-Methylbut-2-enyl)triphenylstannaneNot specified rsc.org

Hydrostannation of Alkynes to Form Vinylstannanes

The hydrostannation of alkynes, which involves the addition of a tin hydride across a carbon-carbon triple bond, is a powerful method for synthesizing vinylstannanes. This reaction can be initiated by radicals or catalyzed by transition metals, with the choice of method influencing the regio- and stereoselectivity of the product.

Radical-Initiated Hydrostannation:

The free-radical hydrostannation of terminal alkynes, often initiated by azobisisobutyronitrile (AIBN) at elevated temperatures, typically proceeds via an anti-addition mechanism, leading to the formation of the (Z)-vinylstannane as the kinetic product. smolecule.comresearchgate.net However, this can be followed by isomerization to the thermodynamically more stable (E)-isomer. smolecule.com For example, the hydrostannation of phenylacetylene (B144264) with trimethylstannane (B102407) results in a mixture of (Z)- and (E)-β-(trimethylstannyl)styrene. smolecule.com

Palladium-Catalyzed Hydrostannation:

In contrast, palladium-catalyzed hydrostannation of alkynes generally proceeds with syn-addition of the tin hydride, yielding the (E)-vinylstannane with high stereoselectivity. ucl.ac.ukorganic-chemistry.org Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for this transformation, which can be carried out under mild conditions, often at room temperature and with short reaction times. ucl.ac.uk The regioselectivity of the palladium-catalyzed reaction is influenced by the substituents on the alkyne. For terminal alkynes, a mixture of the α- and β-adducts is often obtained. ucl.ac.uk However, for certain substrates, such as Z-enynols, a high degree of regiocontrol can be achieved, leading exclusively to the α-vinyl stannane. organic-chemistry.org

Table 4: Hydrostannation of Alkynes

AlkyneTin HydrideConditionsMajor Product(s)YieldSelectivityReference
PhenylacetyleneTrimethyltin hydrideAIBN, heat(Z)- and (E)-β-(Trimethylstannyl)styreneNot specifiedMixture of isomers smolecule.com
1-HexyneTriphenyltin hydrideAIBN, 80°C(E/Z)-1-(Triphenylstannyl)-1-hexeneGoodMixture of isomers ucl.ac.uk
Various terminal alkynesTributyltin hydridePd(PPh₃)₄ (2 mol%), room temp, 30 min(E)-Vinylstannanes (α and β isomers)Excellentsyn-addition ucl.ac.uk
Alkynyl KetonesTrineophyltin hydride(PPh₃)₂PdCl₂, THF(E)-β-Stannyl enones80-96%High regio- and stereoselectivity conicet.gov.ar
Z-EnynolsTriphenyltin hydridePd(PPh₃)₄α-Vinyl stannanesGoodExclusive α-regioselectivity organic-chemistry.org

Radical and Photostimulated Approaches to Organostannane Formation

The formation of organostannanes, including alkynylstannanes, can be achieved through various synthetic strategies. While traditional methods often rely on the reaction of organometallic reagents with tin halides, radical and photostimulated pathways offer alternative approaches that can proceed under different reaction conditions and may tolerate a wider range of functional groups. These methods typically involve the generation of radical intermediates that participate in substitution or addition reactions to form the desired carbon-tin bond.

Radical-mediated reactions for the synthesis of organostannanes often utilize radical initiators, such as azobisisobutyronitrile (AIBN), or are induced by photolysis. These reactions can be particularly useful for the formation of C(sp³)–Sn bonds and have been explored in the context of creating complex organic molecules. For instance, the reaction of a glycine (B1666218) derivative with this compound has been shown to proceed through a radical mechanism, highlighting the ability of such propargyl stannanes to participate in radical processes. capes.gov.br

While direct radical substitution on a tin atom to form alkynylstannanes is not a commonly reported method, related radical reactions provide insight into potential synthetic pathways. For example, the zinc-catalyzed stannylation of terminal alkynes with hydrostannanes to yield alkynylstannanes has been studied in the presence of the radical scavenger TEMPO. researchgate.net The use of TEMPO suggests that radical pathways can be competing processes in these transformations, indicating that under the right conditions, a radical-mediated synthesis might be feasible.

Furthermore, trialkylborane-mediated radical reactions involving alkynylstannanes have been reported. sci-hub.sesci-hub.se These reactions demonstrate that the alkynylstannane moiety is reactive towards radical species, which could be exploited in a synthetic context. The general principle of radical substitution involves the generation of a radical which then reacts with an appropriate tin-containing substrate. wikipedia.org

Photostimulated reactions represent another avenue for the formation of organostannanes. These reactions often proceed via a radical-nucleophilic substitution (SRN1) mechanism, particularly for the synthesis of aryl and vinyl stannanes. While specific examples for the direct photochemical synthesis of this compound are not prevalent in the literature, the general principles can be considered. Photolysis of organotin compounds can generate tin-centered radicals, which could potentially react with suitable alkyne precursors. ucl.ac.uk Additionally, photochemical reactions involving alkynes are well-documented, although not always leading to stannylation. researchgate.netmdpi.combeilstein-journals.org

The table below summarizes related radical reactions involving organotin compounds and alkynes, which could conceptually be adapted for the synthesis of this compound or its analogs.

Reaction TypeReagentsInitiator/ConditionProduct TypeReference
Radical-mediated stannylationTerminal Alkyne, HydrostannaneZn(OTf)₂, Pyridine, TEMPOAlkynylstannane researchgate.net
Radical reaction of alkynylstannaneThis compound, Glycine derivativeRadical initiatorSubstituted amino acid capes.gov.br
Trialkylborane-mediated reactionAlkynylstannane, TrialkylboraneO₂Vinylstannane or Allenylstannane sci-hub.sesci-hub.sersc.org
O-directed free radical hydrostannationPropargylic alcohol, Ph₃SnHEt₃BVinylstannane rsc.org

Chemical Reactivity and Mechanistic Investigations of Triphenyl 2 Propynyl Stannane

Propargyl-Allenyl Isomerism and its Influence on Reactivity

Organotin compounds containing a propargyl group, such as triphenyl(2-propynyl)stannane, can exist in equilibrium with their allenyl isomers. This isomerization is a crucial factor in determining the regioselectivity and stereoselectivity of their reactions. organicreactions.org

Equilibrium Dynamics and Stereochemical Stability in Organotin Compounds

The equilibrium between propargylstannanes and allenylstannanes is a dynamic process. The position of this equilibrium can be influenced by various factors, including the nature of the substituents on the tin atom and the reaction conditions. In the case of this compound, the presence of the three phenyl groups on the tin atom affects the electronic and steric environment, thereby influencing the stability of the respective isomers.

The stereochemical stability of these organotin compounds is another important consideration. The chiral environment of a molecule can dictate the stereochemical outcome of subsequent reactions. beilstein-journals.org Selective fluorination in pyrrolidine (B122466) rings, for example, has been shown to induce significant conformational changes that affect the structure and biological roles of modified peptides and proteins. beilstein-journals.org While not directly involving this compound, this illustrates the principle that stereoelectronic effects can attenuate conformational bias in cyclic systems. beilstein-journals.org In acyclic systems, such as this compound, the stereochemical integrity of the propargyl or allenyl moiety is crucial for achieving high stereoselectivity in its reactions.

Regio- and Stereoselectivity in Isomerization Processes

The isomerization of propargylstannanes to allenylstannanes can proceed with a high degree of regio- and stereoselectivity. This selectivity is often dictated by the reaction mechanism. For instance, in palladium-catalyzed reactions, the initial transmetalation of the propargylstannane can lead to a propargylic η¹-palladium species, which then isomerizes to an η¹-allenyl complex via an η³-Pd intermediate. nih.gov This isomerization ultimately directs the regioselective formation of allenic products. nih.gov

The choice of catalyst and reaction conditions plays a pivotal role in controlling the isomerization and, consequently, the regiochemical outcome of the reaction. nih.govorganic-chemistry.orgorganic-chemistry.org For example, the addition of small amounts of CuI has been shown to enhance the rates of Stille reactions involving propargylstannanes without altering the observed regioselectivity, leading to the formation of allenylsilanes. nih.gov

Carbon-Carbon Bond-Forming Reactions

This compound is a valuable reagent for the formation of carbon-carbon bonds, particularly through radical-mediated processes. researchgate.netresearchgate.net These reactions often exhibit high levels of stereoselectivity, making them useful in asymmetric synthesis. wikipedia.orgmsu.edu

Radical Reactions and Asymmetric Induction

Radical reactions involving organostannanes provide a powerful tool for organic synthesis. ias.ac.in The relatively weak tin-carbon bond in these compounds facilitates the generation of radical intermediates that can participate in a variety of transformations. smolecule.com Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is a key goal in these reactions. wikipedia.orgmsu.edu

Organostannanes are widely used as reagents for radical allylation and propargylation reactions. researchgate.netresearchgate.net In these reactions, an alkyl radical, typically generated from an alkyl halide, adds to the allyl or propargyl group of the organostannane, leading to the formation of a new carbon-carbon bond and the transfer of the tin-centered radical. researchgate.net The use of this compound allows for the introduction of a propargyl group into a molecule via a radical pathway.

A comprehensive review of radical allylation, vinylation, allenylation, alkynylation, and propargylation reactions using tin reagents has been published, highlighting the mechanisms, scope, and limitations of these transformations. hamilton.edu The development of new organotin reagents, such as fluorous allyltin (B8295985) reagents, has aimed to improve the efficiency and ease of product separation in these reactions. nih.gov

A significant application of the radical reactivity of this compound is in the diastereoselective synthesis of α-amino acid derivatives. capes.gov.br The reaction of a chiral glycine (B1666218) derivative, 8-phenylmenthyl N-Boc-2-bromoglycinate, with this compound proceeds via a radical mechanism to yield the corresponding (2S)-propargyl amino acid derivative with high diastereoselectivity. capes.gov.br This approach provides a valuable method for the synthesis of non-proteinogenic amino acids. qyaobio.com

The reaction with the isomeric triphenyl(1,2-propadienyl)stannane also affords the (2S)-allenyl amino acid derivative with high diastereoselectivity, though through a different mechanistic pathway. capes.gov.br This highlights the versatility of these organotin reagents in controlling stereochemical outcomes.

The following table summarizes the diastereoselective synthesis of α-amino acid derivatives using this compound and its allenyl isomer. capes.gov.br

Organostannane ReagentGlycine DerivativeProductDiastereoselectivity
This compound8-phenylmenthyl N-Boc-2-bromoglycinate(2S)-propargyl amino acid derivativeHigh
Triphenyl(1,2-propadienyl)stannane8-phenylmenthyl N-Boc-2-bromoglycinate(2S)-allenyl amino acid derivativeHigh

This diastereoselectivity arises from the influence of the chiral auxiliary on the approach of the organostannane reagent to the radical intermediate derived from the glycine substrate. capes.gov.br Such methods are crucial for the construction of complex, biologically active molecules. nih.govmdpi.com

Generation and Reactivity of Propargyl and Allenyl Radicals

The generation of propargyl and allenyl radicals from precursors like this compound is a subject of significant interest in synthetic organic chemistry. These radical intermediates can be formed through various methods, including hydrogen atom abstraction from the propargylic position. uwindsor.ca

Once generated, the propargyl radical exists in equilibrium with its isomeric allenyl form. uwindsor.ca The reactivity of these radicals is diverse. For instance, in the presence of a suitable trap, they can undergo C-C bond formation. An example includes the reaction of this compound with 8-phenylmenthyl N-Boc-2-bromoglycinate, which yields the corresponding (2S) propargyl amino acid derivative with high diastereoselectivity. researchgate.net This transformation highlights the utility of this compound in the asymmetric synthesis of non-proteinogenic amino acids. researchgate.net

The reaction of triphenyltin (B1233371) radicals (Ph3Sn•) with certain alkynes can lead to the formation of stannyl-substituted radicals. For example, the O-directed free radical hydrostannation of (±)-trans-3-(2-phenylcyclopropyl)prop-2-yn-1-ol with triphenyltin hydride (Ph3SnH) generates α-cyclopropyl-β-stannylvinyl radicals, which can undergo further transformations. rsc.orgljmu.ac.uk Electron Paramagnetic Resonance (EPR) studies have been instrumental in identifying the radical intermediates in such reactions. rsc.orgljmu.ac.uk

Nucleophilic Additions and Conjugate Propargylation

This compound and related propargylstannanes can act as nucleophiles in various addition reactions, providing a direct route to propargylated products.

α,β-Unsaturated carbonyl compounds possess two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.orgrsc.org Nucleophilic attack can occur at either position, leading to 1,2-addition or 1,4-addition (conjugate addition) products, respectively. libretexts.orglibretexts.org The regioselectivity of the reaction is influenced by the nature of the nucleophile and the reaction conditions. libretexts.orglibretexts.org While specific examples detailing the reaction of this compound with α,β-unsaturated carbonyl compounds are not prevalent in the provided search results, the general reactivity pattern of organostannanes suggests that conjugate addition is a plausible pathway.

Nitroalkanes can be propargylated using propargylic electrophiles. nih.gov The development of methods for the α-functionalization of nitroalkanes is of considerable interest due to the synthetic versatility of the resulting nitro compounds. nih.govrushim.ru While direct propargylation of simple nitroalkanes can be challenging, copper-catalyzed methods have been developed for the reaction of nitroalkanes with propargyl bromides. nih.gov Nitro olefins, being potent Michael acceptors, are highly reactive towards nucleophiles. researchgate.net The reaction of this compound with nitro olefins would be expected to proceed via a conjugate addition mechanism, affording γ,δ-alkynyl nitro compounds.

The addition of propargyl organometallic reagents to carbonyl compounds is a fundamental method for the synthesis of homopropargylic alcohols. The stereoselectivity of this reaction is a key consideration. In some cases, the use of chiral auxiliaries or catalysts can induce high levels of diastereoselectivity or enantioselectivity. rsc.org For instance, the reaction of this compound with a chiral glycine derivative leads to the formation of a propargyl amino acid with high diastereoselectivity. researchgate.net Another approach involves the use of a combination of tin(IV) iodide and tetrabutylammonium (B224687) iodide to mediate the propargylation of aldehydes with 2-propynyl mesylates, where the regioselectivity (propargylation vs. allenylation) can be controlled by steric or coordination effects. researchgate.net

Cross-Coupling Methodologies (e.g., Stille Reactions)

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is widely used for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org this compound can serve as the organostannane partner in Stille couplings, allowing for the introduction of a propargyl group.

The general mechanism of the Stille reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. wikipedia.org A variety of palladium catalysts and ligands can be employed, and the choice of reaction conditions can significantly impact the efficiency and selectivity of the coupling. harvard.edu Additives such as copper(I) salts can accelerate the reaction rate. harvard.edu

Recent advancements in Stille cross-coupling include the development of nickel-catalyzed systems and the use of photoredox catalysis, which can enable reactions to proceed under milder conditions. nih.gov The Stille reaction has been successfully applied to the synthesis of a wide range of complex molecules.

Reactant 1 Reactant 2 Reaction Type Product Catalyst/Reagent
This compound8-phenylmenthyl N-Boc-2-bromoglycinateNucleophilic Substitution(2S) Propargyl amino acid derivative-
(±)-trans-3-(2-Phenylcyclopropyl)prop-2-yn-1-olTriphenyltin hydrideRadical HydrostannationStannylated allene (B1206475)/vinyltin (B8441512)Et3B/O2
Aldehyde2-Propynyl mesylatePropargylationHomopropargylic alcoholSnI4/TBAI
Vinyl ChlorideTrimethyltin anionSRN1 ReactionVinylstannaneLiquid NH3, light
OrganostannaneOrganic HalideStille CouplingCoupled productPd catalyst

Ene and Cycloaddition Reactions with Allylic/Propargylic Tin Derivatives

Allylic and propargylic tin compounds, including this compound, are known to participate in ene and cycloaddition reactions. The reactivity of these organostannanes is influenced by the nature of the metallic center and the substituents. In reactions with enophiles, such as N-phenyltriazolinedione, allylic derivatives of tin primarily undergo an M-ene reaction, where the metal moiety is transferred, along with some competing [4+2] cycloaddition. psu.edu As the metallic element is varied down Group 14 from silicon to tin, the yield of the M-ene product increases, while the H-ene product yield decreases. psu.edu For tin compounds, the M-ene reaction is the major pathway, accompanied by some cycloaddition. psu.edu

This compound, as a propargylic tin derivative, exhibits analogous reactivity. It can react as a nucleophile in addition reactions. For instance, in radical reactions, this compound has been shown to react with N-Boc-2-bromoglycinate derivatives to yield (2S)-propargyl amino acid derivatives with high diastereoselectivity. capes.gov.br This reaction proceeds through a radical mechanism, highlighting the ability of the tin-carbon bond to participate in homolytic cleavage and subsequent addition processes. smolecule.com

While concerted [4+2] cycloadditions (Diels-Alder reactions) are common for many unsaturated systems, the reactions of organometallic compounds like propargylstannanes can also proceed through stepwise mechanisms, potentially involving zwitterionic or radical intermediates, depending on the substrates and reaction conditions. libretexts.orgmdpi.commdpi.com The general reactivity patterns suggest that this compound would favor pathways that accommodate the electronic nature of the tin-carbon bond.

Table 1: Reactivity of Allylic/Propargylic Tin Derivatives in Ene and Addition Reactions

ReactantReagentReaction TypeMajor Product(s)Ref.
Triphenyl(prop-2-enyl)stannaneN-PhenyltriazolinedioneM-ene, CycloadditionM-ene adduct, Cycloadduct psu.edu
8-phenylmenthyl N-Boc-2-bromoglycinateThis compoundRadical Addition(2S)-propargyl amino acid derivative capes.gov.br
General Alkene/AlkyneAllylic/Propargylic Stannane (B1208499)CycloadditionCycloadduct libretexts.org

Functional Group Transformations Mediated by this compound

The synthesis of organic thiocyanates can be achieved through various methods, often involving the reaction of an alkyl halide with an alkali metal thiocyanate (B1210189). wikipedia.org Organotin compounds offer an alternative route for the formation of carbon-sulfur bonds. For instance, organotin halides can react with the sodium salts of oxygen-containing compounds, and organotin oxides can undergo addition reactions with isocyanates. gelest.com

A plausible method for the synthesis of unsaturated thiocyanates using this compound involves its reaction with a suitable thiocyanating agent, such as thiocyanogen (B1223195) ((SCN)₂). The reaction would proceed via an electrophilic attack of the thiocyanogen on the propargyl moiety of the stannane, leading to the formation of the corresponding propargyl thiocyanate and triphenyltin thiocyanate as a byproduct. This type of reaction has been observed with related organometallic compounds. thieme-connect.de The reactivity of the propargylstannane can be tuned by the presence of Lewis acids, which can activate the substrate.

Table 2: Plausible Synthesis of Unsaturated Thiocyanates

Organometallic ReagentThiocyanating AgentProposed ProductPlausible Byproduct
This compoundThiocyanogen ((SCN)₂)2-propynyl thiocyanateTriphenyltin thiocyanate

Reactivity with Epoxides and Related Heterocyclic Substrates

The reaction of organotin reagents with epoxides provides a powerful method for the synthesis of homoallylic and homopropargylic alcohols. This transformation is typically mediated by a Lewis acid, which activates the epoxide towards nucleophilic attack. core.ac.ukcore.ac.uk In the case of this compound, its reaction with an epoxide in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is expected to yield a homopropargylic alcohol.

The mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide, which facilitates the ring-opening of the epoxide. The more substituted carbon of the epoxide is then attacked by the nucleophilic propargyl group of the this compound. This attack occurs at the γ-carbon of the propargylstannane, leading to a rearrangement and the formation of an allenic intermediate, which upon workup, gives the homopropargylic alcohol. The regioselectivity of the reaction is controlled by the substitution pattern of the epoxide and the nature of the Lewis acid. researchgate.netorganic-chemistry.org

Research has shown that the reaction of aldehydes with 2-propynyl halides in the presence of catalytic amounts of cupric bromide and stannous chloride proceeds via an allenyltrihalostannane intermediate to afford homopropargyl alcohols regioselectively. researchgate.net Similarly, the reaction of 2-propynyl mesylates with aldehydes, mediated by tin(IV) iodide, can lead to either propargylation or allenylation, depending on the substitution pattern of the propargyl system. researchgate.net These findings support the proposed reactivity of this compound with epoxides to furnish homopropargylic alcohols.

Table 3: Regioselective Synthesis of Homopropargylic Alcohols from Epoxides

Epoxide SubstrateOrganotin ReagentLewis AcidExpected ProductRegioselectivityRef.
Styrene OxideThis compoundBF₃·OEt₂1-phenyl-4-pentyn-2-olAttack at the more substituted carbon wm.edu
Propylene OxideThis compoundBF₃·OEt₂5-hexyn-2-olAttack at the less sterically hindered carbon wm.edu
Cyclohexene OxideThis compoundBF₃·OEt₂2-(2-propynyl)cyclohexanolTrans-diaxial opening beilstein-journals.org

Role of Triphenyl 2 Propynyl Stannane As a Synthetic Reagent

Introduction of Propargyl and Allenyl Moieties into Organic Frameworks

Triphenyl(2-propynyl)stannane is a key reagent for the propargylation of electrophiles, such as aldehydes and imines, leading to the formation of homopropargylic alcohols and amines, respectively. wikipedia.org The reaction typically proceeds through a concerted, six-membered cyclic transition state, often referred to as an SE' mechanism. wikipedia.org This mechanism involves the attack of the electrophile at the γ-carbon of the stannane (B1208499), concomitant with a double bond shift and the breaking of the carbon-tin bond.

A crucial aspect of propargylstannane chemistry is its relationship with the isomeric allenylstannanes. acs.org Propargylstannanes can exist in equilibrium with their allenyl counterparts, and often, the synthesis of a propargylstannane results in a mixture containing the allenyl isomer. capes.gov.br For instance, the reaction of this compound provides propargyl products, whereas the corresponding triphenyl(1,2-propadienyl)stannane yields allenyl adducts. capes.gov.br The regioselectivity of the addition (propargylation vs. allenylation) can be highly dependent on the substitution pattern of the reagent and the reaction conditions. researchgate.net For example, in reactions with aldehydes, the use of a 1-substituted 2-propynyl mesylate with a tin(IV) iodide system leads selectively to propargylation products (homopropargylic alcohols). In contrast, a 3-substituted 2-propynyl mesylate under similar conditions favors the formation of allenylation products (α-allenic alcohols). researchgate.net This predictable regioselectivity allows for the controlled introduction of either the propargyl or the allenyl moiety into organic molecules, significantly expanding the synthetic utility of these reagents.

Table 1: Regioselectivity in the Reaction of Substituted Propargyl Reagents with Aldehydes This table illustrates how the substituent position on the propargyl system directs the reaction outcome.

Propargyl Reagent SystemElectrophilePredominant Product TypeResulting Moiety
1-Substituted 2-propynyl mesylate / SnI₄AldehydePropargylationHomopropargylic alcohol
3-Substituted 2-propynyl mesylate / SnI₄AldehydeAllenylationα-Allenic alcohol

Precursor for Subsequent Synthetic Transformations (e.g., Cyclopentenone Derivatives)

The propargyl group installed by this compound is a versatile functional handle that serves as a precursor for a wide range of subsequent synthetic transformations. The alkyne unit within the newly formed homopropargylic alcohol or amine can participate in various cycloaddition reactions, cyclizations, and further functionalizations.

A prominent example is the use of these alkyne-containing products in the Pauson-Khand reaction to construct cyclopentenone rings. nih.gov The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition where an alkyne, an alkene, and carbon monoxide combine in the presence of a metal carbonyl complex, typically one containing cobalt, to form an α,β-cyclopentenone. nih.govwikipedia.org

The synthetic sequence begins with the propargylation of an appropriate electrophile using this compound to introduce the required alkyne functionality. If the substrate also contains an alkene moiety (or one is introduced in a subsequent step), the resulting enyne can undergo an intramolecular Pauson-Khand reaction. This strategy is highly effective for the construction of fused bicyclic systems containing a cyclopentenone ring, which are common structural motifs in many biologically active natural products. nih.govbeilstein-journals.org The reaction's ability to form multiple carbon-carbon bonds and one or two rings in a single step makes it a highly atom-economical and efficient synthetic method. nih.gov

Scheme 1: General Synthetic Route to Cyclopentenones via Propargylation and Pauson-Khand Reaction

Electrophile + this compound → Propargylated Intermediate (Alkyne) → [Pauson-Khand Reaction] → Cyclopentenone Derivative

Application in Diastereoselective and Enantioselective Methodologies

This compound has been effectively employed in stereoselective synthesis, where the configuration of newly formed stereocenters is controlled. This is particularly valuable in the synthesis of complex chiral molecules like amino acids and natural products.

A key application lies in substrate-controlled diastereoselective reactions. In these methodologies, a chiral substrate is reacted with the achiral this compound, and the existing chirality in the substrate directs the stereochemical outcome of the addition. A notable example is the highly diastereoselective synthesis of α-propargyl amino acid derivatives. capes.gov.brresearchgate.net The reaction between this compound and a chiral glycine (B1666218) derivative, 8-phenylmenthyl N-Boc-2-bromoglycinate, proceeds with high diastereoselectivity to furnish the corresponding (2S)-propargyl amino acid derivative. capes.gov.brresearchgate.net This approach provides a reliable method for generating enantiomerically enriched, non-natural amino acids, which are important building blocks in medicinal chemistry.

The stereoselectivity of organostannane additions can also be influenced by the use of Lewis acids, which coordinate to the electrophile (e.g., an aldehyde) and the reagent, organizing the transition state to favor the formation of one diastereomer over another. wikipedia.orgcapes.gov.br While specific examples detailing the use of external chiral ligands with this compound to induce enantioselectivity are less common, the principles of asymmetric catalysis are broadly applicable. The development of enantioselective propargylations often involves the use of chiral catalysts or chiral auxiliaries on the substrate to control the facial selectivity of the attack on the electrophile. mdpi.com

Table 2: Diastereoselective Synthesis of a Propargyl Amino Acid Derivative Illustrates a substrate-controlled stereoselective reaction using this compound.

Reactant 1 (Chiral Substrate)Reactant 2ProductStereochemical Outcome
8-phenylmenthyl N-Boc-2-bromoglycinateThis compound(2S)-propargyl amino acid derivativeHigh diastereoselectivity

Catalytic Aspects Involving Organotin Species

Tin as a Catalyst Component or Promoter in Organic Transformations

The catalytic activity of tin is harnessed in a multitude of organic reactions. Tin compounds, in both the +2 and +4 oxidation states, can facilitate reactions through various mechanisms, including Lewis acid activation, transmetalation processes, and synergistic cooperation in multimetallic systems.

The direct catalytic substitution of propargylic alcohols is a highly desirable transformation in organic synthesis, providing access to valuable propargylic building blocks. nih.govrsc.org Tin(II) salts, particularly tin(II) chloride (SnCl₂), have emerged as effective catalysts for this reaction. semanticscholar.org The process typically involves the activation of the propargylic alcohol by the Sn(II) catalyst, facilitating the departure of the hydroxyl group and subsequent attack by a nucleophile. nih.gov

A probable mechanism for the tin(II) chloride-catalyzed propargylic substitution involves the coordination of the tin center to the oxygen of the hydroxyl group, enhancing its leaving group ability. This is followed by the formation of a carbocationic intermediate stabilized by the alkyne moiety, which is then intercepted by the nucleophile. The reaction tolerates a range of nucleophiles, leading to the formation of diverse propargylic derivatives. However, a common challenge in these reactions is the competing formation of allene (B1206475) derivatives. nih.gov The choice of solvent and reaction temperature can significantly impact the reaction rate and product distribution. nih.gov

In an early example, propargylic ethers were reacted with allyltrimethylsilane (B147118) in the presence of catalytic amounts of SnCl₄ and ZnCl₂ to produce 1,5-enyne derivatives. semanticscholar.org More recent developments have focused on the direct substitution of propargylic alcohols, which is a more atom-economical approach. nih.govsemanticscholar.org

Table 1: Examples of Sn(II)-Catalyzed Propargylic Substitution

CatalystPropargylic SubstrateNucleophileProduct TypeReference
SnCl₂Propargylic AlcoholArenePropargylated Arene semanticscholar.org
SnCl₄ / ZnCl₂Propargylic EtherAllyltrimethylsilane1,5-Enyne semanticscholar.org
SnCl₂Propargylic AlcoholFuranPropargylated Furan semanticscholar.org

Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand from one metal center to another. wikipedia.org When this process involves a change in the oxidation states of the participating metals, it is termed redox transmetalation. wikipedia.org Tin compounds are frequently employed in these processes, particularly in cross-coupling reactions.

The general form of a redox transmetalation is: M₁ⁿ⁺–R + M₂ → M₁ + M₂ⁿ⁺–R wikipedia.org

In this type of reaction, the ligand transfer is driven by the relative electronegativities of the two metals. wikipedia.org Organotin reagents (organostannanes) are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. In the catalytic cycle of the Stille reaction, a key step is the transmetalation of an organic group from the organotin reagent to the palladium(II) center. This step regenerates the active catalyst and forms the new carbon-carbon bond.

Recent research has highlighted that capping certain molecules with dialkyl tin groups can stabilize them and facilitate facile transmetalation to other metals like nickel and palladium. rsc.orgresearchgate.net This strategy has been used to install redox-tunable ligands, enabling the generation of novel geometric and electronic structures. rsc.orgresearchgate.net For instance, capping tetrathiafulvalene-2,3,6,7-tetrathiolate (TTFtt) with Bu₂Sn²⁺ units significantly improves its stability and allows for clean transmetalation to Ni and Pd. rsc.org This approach underscores the utility of tin in mediating the transfer of complex ligand frameworks in a controlled manner.

Multimetallic catalysis, where two or more different metals act in concert to facilitate a chemical transformation, is a rapidly growing field. acs.org The combination of a transition metal with tin can lead to heterobimetallic catalysts with unique reactivity and selectivity that is not achievable with single-metal catalysts. These systems can feature a direct metal-metal bond between the transition metal and tin or be connected via bridging ligands. acs.org

The presence of tin in these complexes can influence the catalytic cycle in several ways:

Lewis Acidity: The tin center can act as a Lewis acid, activating substrates or modifying the electronic properties of the transition metal center.

Ligand Effects: The organotin fragment can be considered a "metalloligand," tuning the steric and electronic environment of the active catalytic site.

Synergistic Effects: Both metal centers can participate directly in the reaction mechanism, enabling new reaction pathways.

An example is the use of a high-valent [Ir(COD)(SnCl₃)Cl(μ-Cl)]₂ catalyst for the nucleophilic substitution of propargylic alcohols. acs.org This heterobimetallic iridium-tin complex demonstrates efficient activation of propargylic alcohols towards substitution with a variety of carbon, sulfur, oxygen, and nitrogen nucleophiles. acs.org The synergy between the iridium and tin centers is crucial for the observed catalytic activity. Such heterobimetallic catalysts have been successfully applied in a range of organic transformations, including Friedel-Crafts alkylation, carbonylation, and polymerization.

Influence of Organotin Structure on Catalytic Performance

The catalytic performance of organotin compounds is intricately linked to their molecular structure. dntb.gov.ua Factors such as the number and nature of the organic substituents on the tin atom, the type of anionic ligands, and the coordination number and geometry around the tin center all play a crucial role in determining catalytic activity and selectivity. rsc.orggelest.com

The Lewis acidity of the Sn(IV) center is a key determinant of its catalytic activity. This acidity is modulated by the organic groups (R) and the anionic ligands (Y) attached to the tin. gelest.com For example, in the synthesis of 1,2-disubstituted benzimidazoles, it was found that both the Lewis acidic Sn(IV) center and a non-coordinated hydroxymethyl group (acting as a hydrogen bond donor) on the ligand backbone cooperatively catalyze the reaction. rsc.org

The coordination number at the tin atom can also have a significant impact. Many organotin compounds can expand their coordination sphere beyond four, readily forming five-, six-, or even seven-coordinate complexes. gelest.comrsc.org This ability to form hypervalent species is often invoked in proposed catalytic mechanisms, where substrate coordination to the tin center is a key step. gelest.com For instance, studies on organotin(IV) compounds with polydentate ligands have shown that monomeric species with a penta-coordinated tin atom can exhibit different catalytic efficacy compared to dimeric structures with hexa-coordinated tin atoms. rsc.org

In the context of siloxane polymerization, the structure of the organotin catalyst influences the final properties of the cross-linked polymer. scribd.com The reactivity is affected by the solubility of the catalyst and the nature of the alkyl groups on the tin. The hydrolysis of organotin carboxylates, like di-n-butyltin diacetate, is believed to generate the actual catalytic species (dialkyltin hydroxides), highlighting the importance of the lability of the ligands attached to tin. scribd.com

Table 2: Structure-Activity Relationships in Organotin Catalysts

Structural FeatureInfluence on Catalytic PerformanceExample ApplicationReference
Nature of Organic Group (R) Affects Lewis acidity and solubility. Bulky groups can create specific steric environments.Siloxane cross-linking scribd.com
Nature of Anionic Ligand (Y) Labile ligands can be easily displaced by substrates. Can participate in the reaction (e.g., H-bonding).Benzimidazole synthesis rsc.org
Coordination Number Higher coordination numbers allow for substrate binding. Geometry influences accessibility of the catalytic site.Imine hydrogenation rsc.org
Monomeric vs. Polymeric Structure Can affect solubility and the number of accessible active sites.Benzimidazole synthesis rsc.org

Theoretical and Computational Investigations of Triphenyl 2 Propynyl Stannane

Electronic Structure and Bonding Analysis

The electronic structure of an organostannane like triphenyl(2-propynyl)stannane is defined by the arrangement of its valence electrons and the nature of the chemical bonds between the tin atom and its organic ligands. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in modeling these properties. nih.govtandfonline.com

The central tin atom in this compound is bonded to three phenyl groups and one 2-propynyl group. The Sn-C bonds are highly covalent, with some degree of ionic character due to the difference in electronegativity between tin and carbon. The geometry around the tin atom is typically tetrahedral. Advanced computational techniques, such as the Atoms in Molecules (AIM) theory, can be used to analyze the electron density and characterize the nature of these bonds more precisely. nih.gov For instance, analysis of the electron density at the bond critical point between tin and a coordinating atom can reveal the extent of covalent versus closed-shell (ionic) interaction. nih.gov

DFT calculations allow for the determination of key molecular parameters, including bond lengths, bond angles, and the energies of molecular orbitals (HOMO and LUMO). acs.org The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties. acs.org For organotin compounds, these calculations help in understanding the influence of different organic ligands on the electronic environment of the tin atom. researchgate.net

Table 1: Representative Calculated Bond Parameters in Organotin Compounds

Bond Typical Bond Length (Å) Typical Bond Angle (°) Notes
Sn-C (phenyl) 2.14 - 2.17 C-Sn-C: ~109.5 The precise values can be influenced by the other substituents on the tin atom.
Sn-C (alkynyl) 2.10 - 2.15 C-Sn-C: ~109.5 The Sn-C bond to an sp-hybridized carbon can be slightly shorter than to an sp²-hybridized carbon.
C≡C (propynyl) 1.20 - 1.22 Sn-C-C: ~180 The triple bond length is characteristic of alkynes.

Note: The data in this table are representative values derived from computational studies on analogous organostannane structures and are intended to be illustrative for this compound.

Elucidation of Reaction Pathways and Transition State Geometries

Propargylstannanes are versatile reagents in organic synthesis, primarily known for their reactions with electrophiles such as aldehydes and imines. Computational chemistry is crucial for elucidating the detailed mechanisms of these reactions, particularly the structure of the transition states. dal.ca The reaction of a propargylstannane can proceed through different pathways, often involving a rearrangement to an allenylstannane intermediate.

The reaction with an aldehyde, for instance, is a classic example of an allylation-type reaction that can follow several mechanistic courses. Theoretical models are used to explore the potential energy surfaces of these pathways and identify the most favorable one. rsc.org Key reaction modes for organostannanes include cyclic and open transition states. unipi.it

Cyclic Transition State: In this model, the tin atom coordinates to the oxygen of the aldehyde, forming a six-membered ring-like transition state. This ordered geometry often leads to high stereoselectivity.

Open Transition State: In this scenario, the stannane (B1208499) reacts without prior coordination, leading to a more flexible transition state. This pathway may be favored with Lewis acid catalysis, which coordinates to the aldehyde instead of the stannane.

Computational methods can accurately predict the geometries of these transition states, detailing the bond-breaking and bond-forming processes. researchgate.netrsc.org The activation energy calculated for each pathway helps determine which mechanism is kinetically favored under specific reaction conditions. For the Stille reaction, a key step is transmetalation, and computational studies have shown that its mechanism and the geometry of the transition state can be complex and elusive to experimental observation alone. unipi.itnih.gov

Prediction of Stereochemical Outcomes

A significant application of computational chemistry in this area is the prediction of the stereochemical outcome of reactions. numberanalytics.com The stereochemistry of the product, such as the formation of homopropargylic alcohols from the reaction of propargylstannanes with aldehydes, is determined by the geometry of the transition state. thieme-connect.de

By calculating the energies of the various possible transition state structures, chemists can predict which diastereomer of the product will be formed preferentially. saskoer.ca For example, in the reaction with a chiral aldehyde, two diastereomeric transition states (e.g., syn- and anti-clinal) are possible for each reaction pathway (cyclic or open). Computational models can determine the relative energy difference between these transition states, which directly correlates to the diastereomeric ratio of the products.

The factors influencing stereochemistry are complex, including the structure of the reactants and the reaction conditions. numberanalytics.com Automated reaction path search methods, guided by computational chemistry, have shown increasing success in predicting reaction outcomes, including stereochemistry, with minimal human input. hokudai.ac.jp These methods explore the potential energy surface to find the lowest energy pathways from reactants to products, thereby predicting the most likely stereochemical result. hokudai.ac.jp

Table 2: Correlation of Transition State Geometry and Stereochemical Outcome

Transition State Model Key Geometric Feature Predicted Stereochemical Preference
Cyclic (Zimmerman-Traxler type) Chair-like, six-membered ring Often leads to high diastereoselectivity (e.g., syn or anti product depending on substituent orientation).

Conformational Analysis of Propargyl/Allenyl Stannane Systems

Conformational analysis studies the different spatial arrangements of a molecule that arise from rotation around single bonds. ucalgary.ca For a molecule like this compound, and its isomeric form, triphenyl(allenyl)stannane, understanding the conformational landscape is key to understanding its reactivity. pitt.edu The study of these conformations involves calculating the energy associated with the rotation around specific bonds to identify the most stable (lowest energy) conformers. youtube.comauremn.org.br

Propargylstannanes exist in equilibrium with their more reactive allenylstannane isomers. Computational studies can quantify the energy difference between these two isomers and the barrier for their interconversion.

For the this compound conformer itself, key rotations include the one around the Sn-CH₂ bond. The relative orientation of the bulky triphenylstannyl group and the acetylene (B1199291) moiety can be described by the dihedral angle. Theoretical calculations are used to construct a potential energy surface by systematically changing this dihedral angle and calculating the energy at each step. auremn.org.br The minima on this surface correspond to stable conformers (e.g., staggered), while maxima represent transition states for rotation (e.g., eclipsed). youtube.com Steric strain between the phenyl groups on the tin and the propargyl chain plays a significant role in determining the preferred conformation. iscnagpur.ac.in

Quantum-chemical methods have been successfully used to compute the structures and relative energies of different conformers for complex molecules, showing that even subtle effects like intramolecular London dispersion can influence conformational preference. ethz.ch

Table 3: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (Ph-Sn-CH₂-C) Relative Energy (kcal/mol) Description
Anti-periplanar ~180° 0.0 Most stable, minimizes steric repulsion between the phenyl groups and the alkyne.
Syn-clinal (gauche) ~60° 1.5 - 3.0 Less stable due to gauche interactions.

Note: The energy values are illustrative and based on general principles of conformational analysis for substituted alkanes and organometallics. Actual values would require specific DFT calculations for this compound.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Studies and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and stereochemistry of organotin compounds. bsmiab.org In the context of reactions involving triphenyl(2-propynyl)stannane, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly valuable. For instance, in hydrostannation reactions with alkynes, NMR spectroscopy is used to determine the regio- and stereoselectivity of the addition of the tin hydride across the triple bond. ucl.ac.uk The resulting vinyltin (B8441512) products exhibit characteristic NMR spectra that allow for the unambiguous assignment of their geometry. ucl.ac.uk

The progress of reactions involving this compound can also be monitored using NMR. By taking spectra at various time points, the disappearance of reactants and the appearance of products can be tracked, providing data for kinetic analysis. nih.gov For example, in the study of transmetalation reactions, NMR has been used to measure the rate of coupling reactions. acs.org The chemical shifts and coupling constants in ¹¹⁹Sn NMR are particularly sensitive to the coordination number and geometry of the tin atom, which can change throughout a reaction. This can provide information on the formation of intermediates with higher coordination numbers, such as pentacoordinate stannate species. bsmiab.orgacs.org

Table 1: Representative NMR Data for Organotin Compounds

NucleusChemical Shift Range (ppm)Information Provided
¹H 0 - 10Stereochemistry of vinyl groups, presence of alkyl and aryl groups.
¹³C 0 - 200Carbon skeleton of the molecule, coordination environment of carbon atoms. nih.gov
¹¹⁹Sn -200 to +200Coordination number and geometry of the tin atom. bsmiab.org

This table is for illustrative purposes and actual values can vary based on the specific compound and solvent.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterizing Radical Intermediates

Many reactions of organotin compounds, including those involving this compound, can proceed through radical mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of these paramagnetic radical intermediates. nih.govmdpi.com The spin trapping technique is often employed, where a short-lived radical reacts with a "spin trap" to form a more stable radical that can be observed by EPR. nih.govntu.edu.sg

For example, in the free radical hydrostannation of alkynes, EPR has provided definitive evidence for the existence of α-triphenylstannylvinyl radicals. ljmu.ac.uk By analyzing the hyperfine splitting patterns in the EPR spectrum, information about the structure of the radical and the distribution of the unpaired electron can be obtained. ljmu.ac.uknih.gov Isotopic labeling studies, for instance using ¹¹⁷Sn and ¹¹⁹Sn, can further confirm the assignments of the observed signals. ljmu.ac.uk

Table 2: EPR Data for a-Stannylvinyl Radical Intermediate

ParameterValueSignificance
g-value ~2.003Characteristic of an organic radical. nih.gov
a(¹¹⁷/¹¹⁹Sn) 9.5 mTHyperfine coupling to the tin nucleus, confirming the radical's identity. ljmu.ac.uk
a(¹Hβ) 1.1 mTHyperfine coupling to a beta-proton, providing structural information. ljmu.ac.uk

Data obtained from the O-directed hydrostannation of a dialkyl propargylic alcohol. ljmu.ac.uk

X-ray Diffraction for Solid-State Structural Confirmation of Related Organotin Complexes

While this compound itself is a liquid at room temperature, many of its derivatives and related organotin complexes are crystalline solids. Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of these compounds in the solid state. nih.gov This technique is crucial for confirming the stereochemistry and coordination geometry around the tin atom, which can vary from tetrahedral to trigonal bipyramidal, octahedral, or even hepta-coordinated. bsmiab.orglupinepublishers.com

X-ray diffraction studies have been instrumental in characterizing a wide range of organotin complexes, including those with various ligands and functional groups. bsmiab.orgrsc.org The structural data obtained, such as bond lengths and angles, provide a benchmark for understanding the bonding and reactivity of these compounds. For instance, the C-Sn-C bond angles can be used to infer the coordination geometry around the tin center. bsmiab.org The solid-state structure can also reveal intermolecular interactions, which can influence the compound's physical properties and reactivity. nih.gov

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring chemical reactions in real-time without the need to withdraw samples. mt.commt.com This allows for the continuous tracking of reactants, products, and even transient intermediates as a function of time and under actual reaction conditions. mt.comrsc.org These techniques are particularly useful for studying the kinetics and mechanisms of reactions involving organotin compounds. mt.com

FTIR spectroscopy is sensitive to changes in dipole moments and provides valuable information about bonding, especially metal-ligand bonds. mt.com Raman spectroscopy, on the other hand, is well-suited for measuring lower frequency vibrations, such as those associated with metal-carbon and metal-metal bonds. mt.com The ability to monitor reactions in-situ helps in identifying key reaction intermediates and understanding how reaction variables influence the reaction pathway. mt.comspectroscopyonline.com This real-time data is invaluable for optimizing reaction conditions and ensuring process safety, especially for potentially hazardous reactions. researchgate.net

Table 3: Comparison of In-situ Spectroscopic Techniques

TechniqueAdvantagesApplications in Organotin Chemistry
FTIR Provides detailed information on kinetics and mechanisms. mt.comMonitoring changes in metal-ligand bonding, tracking functional group transformations.
Raman Well-suited for measuring low-frequency metal-carbon and metal-metal vibrations. mt.comStudying organometallic structures and reactions in aqueous and non-aqueous solutions. mt.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Triphenyl(2-propynyl)stannane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, reacting triphenyltin chloride with a propynyl Grignard reagent (e.g., HC≡CMgBr) in anhydrous THF under inert atmosphere at −78°C to room temperature. Purity is optimized via recrystallization in diethyl ether, as demonstrated in crystal structure studies of analogous stannanes . Monitor reaction progress using 119Sn^{119}\text{Sn} NMR to confirm Sn–C bond formation.

Q. How is the molecular geometry of this compound characterized, and what deviations from ideal tetrahedral geometry are observed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals a distorted tetrahedral geometry around the tin center. For example, Sn–C bond angles in related triphenylstannanes deviate by up to 7° from ideal tetrahedral geometry due to steric hindrance from phenyl and propynyl groups. Atomic coordinates and anisotropic displacement parameters (Uiso_{iso}) are critical for refining structural models .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Bending and stretching modes of Sn–C and C≡C bonds (e.g., Sn–C vibrations at 450–550 cm1^{-1}, C≡C at ~2100 cm1^{-1}) .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for propynyl proton (δ ~2.5 ppm) and carbon (δ ~70–90 ppm) signals; 119Sn^{119}\text{Sn} NMR (δ −200 to −300 ppm) for tin coordination .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies between FTIR and SCXRD data (e.g., bond length variations) may arise from dynamic crystal packing effects. Use temperature-dependent NMR and high-resolution SCXRD (e.g., Cu Kα radiation, 2θ = 120°, μ = 126.74 cm1^{-1}) to differentiate static vs. dynamic disorder. Refine anisotropic displacement parameters (U11_{11}, U22_{22}, U33_{33}) to quantify atomic vibrations .

Q. What experimental strategies mitigate air sensitivity and decomposition during reactivity studies of this compound?

  • Methodological Answer : Conduct reactions under strict inert conditions (Ar/N2N_2 glovebox). Use Schlenk techniques for handling and storage. Stabilize the compound via coordination with Lewis bases (e.g., PMDTA) or encapsulation in polymer matrices. Monitor decomposition via TGA-DSC to identify thermal stability thresholds (e.g., decomposition onset ~150°C for similar stannanes) .

Q. How does the propynyl group influence the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : The propynyl group enhances electrophilicity at the tin center, facilitating transmetallation in Stille couplings. Design experiments using Pd(0) catalysts (e.g., Pd(PPh3_3)4_4) and aryl halides. Compare turnover frequencies (TOF) with non-propynyl analogs. Kinetic studies (e.g., Eyring plots) reveal activation barriers influenced by steric and electronic effects .

Q. What computational methods validate the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/def2-TZVP) model frontier molecular orbitals (HOMO-LUMO gaps) and Sn–C bond dissociation energies. Compare computed 119Sn^{119}\text{Sn} NMR chemical shifts with experimental data to validate accuracy. MD simulations predict solvent effects on aggregation behavior .

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